2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid
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Overview
Description
2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with carboxylic acid and carbamoyl functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2’-{[(4-CARBOXYPHENYL)METHYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid and carbamoyl groups play a crucial role in these interactions, facilitating binding to enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-carboxyphenyl)methane: Another compound with multiple carboxylic acid groups, used in similar applications.
4′-Methylbiphenyl-2-carboxylic acid methyl ester: A related biphenyl compound with different functional groups.
Properties
Molecular Formula |
C22H17NO5 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-[(4-carboxyphenyl)methylcarbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C22H17NO5/c24-20(23-13-14-9-11-15(12-10-14)21(25)26)18-7-3-1-5-16(18)17-6-2-4-8-19(17)22(27)28/h1-12H,13H2,(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
SFVCERDDHWWZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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